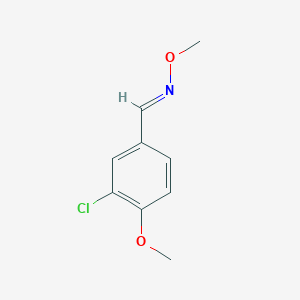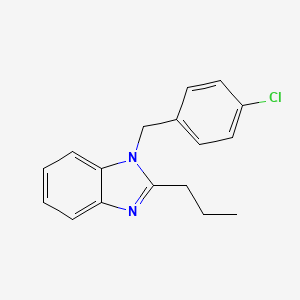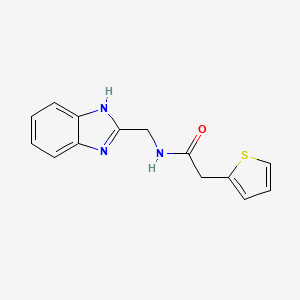
(E)-1-(3-chloro-4-methoxyphenyl)-N-methoxymethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-クロロ-4-メトキシフェニル)-N-メトキシメタンイミンは、フェニル環にクロロ基とメトキシ基を有し、さらにメトキシメタンイミン部分を持つ有機化合物です。
準備方法
合成ルートと反応条件
(E)-1-(3-クロロ-4-メトキシフェニル)-N-メトキシメタンイミンの合成は、一般的に3-クロロ-4-メトキシアニリンとホルムアルデヒドおよびメタノールを酸性条件下で反応させることで行われます。反応はイミン中間体の形成を経て進行し、続いてメチル化されて最終生成物が得られます。反応条件は多くの場合、以下を含みます。
温度: 室温から50℃
触媒: 塩酸などの酸性触媒
溶媒: メタノール
工業生産方法
この化合物の工業生産には、一貫した品質と収量を確保するために、連続フロープロセスが用いられる場合があります。自動反応器と反応パラメータの精密制御を用いることで、合成の効率を向上させることができます。
化学反応の分析
反応の種類
(E)-1-(3-クロロ-4-メトキシフェニル)-N-メトキシメタンイミンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、対応するニトロソまたはニトロ誘導体に変換するために酸化することができます。
還元: 還元反応は、アミン誘導体をもたらす可能性があります。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 塩基の存在下でのアンモニアやチオールなどの求核剤。
主要な生成物
酸化: ニトロソまたはニトロ誘導体
還元: アミン誘導体
置換: 置換されたフェニル誘導体
科学的研究の応用
(E)-1-(3-クロロ-4-メトキシフェニル)-N-メトキシメタンイミンは、科学研究においていくつかの用途を持っています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 独自の化学構造により、医薬品開発における潜在的な用途が探求されています。
工業: 特殊化学品や材料の製造に使用されています。
作用機序
(E)-1-(3-クロロ-4-メトキシフェニル)-N-メトキシメタンイミンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する経路には以下が含まれる場合があります。
酵素阻害: この化合物は、代謝経路に関与する重要な酵素を阻害する可能性があります。
受容体結合: これは、特定の受容体に結合し、シグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
- (E)-1-(3-クロロ-4-メトキシフェニル)-N-メチルメタンイミン
- (E)-1-(3-クロロ-4-メトキシフェニル)-N-エトキシメタンイミン
独自性
(E)-1-(3-クロロ-4-メトキシフェニル)-N-メトキシメタンイミンは、フェニル環における特定の置換パターンとメトキシメタンイミン部分の存在により、ユニークです。このユニークな構造は、さまざまな用途にとって貴重な、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxyphenethylamine: Similar structure but with an ethylamine group instead of an imine.
3-Chloro-4-methoxyacetophenone: Contains a ketone group instead of an imine.
Uniqueness
(E)-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENEAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
(E)-1-(3-chloro-4-methoxyphenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C9H10ClNO2/c1-12-9-4-3-7(5-8(9)10)6-11-13-2/h3-6H,1-2H3/b11-6+ |
InChIキー |
MPGJSKVCDSEWCY-IZZDOVSWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/OC)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C=NOC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049387.png)
![Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate](/img/structure/B11049401.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
![1H-Pyrrole-2-carboximidamide, N'-[[2-(4-methoxyphenyl)acetyl]oxy]-1,5-dimethyl-](/img/structure/B11049405.png)
![7-(3-Hydroxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049411.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049412.png)
![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11049421.png)
![4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11049426.png)
![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)
![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)
![Ethyl 4-[({4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11049446.png)

